Methyl 5-amino-1-methyl-1h-imidazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of a hydrazone with an appropriate aldehyde or ketone under acidic or basic conditions can lead to the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate: This compound has a similar structure but includes a fluorine atom, which can alter its chemical properties and biological activity.
Methyl 5-azido-1-methyl-1H-imidazole-4-carboxylate: The presence of an azido group can make this compound more reactive in certain chemical reactions.
Uniqueness
Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern on the imidazole ring. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 5-amino-1-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-8-4(5(9)7)6(10)11-2/h3H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUHFXBKNAOBDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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